2-(3-Nitrobenzoylamino)benzoic acid
Overview
Description
2-(3-Nitrobenzoylamino)benzoic acid is an organic compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxylic acid group is substituted with a benzene ring . The molecular formula of this compound is C14H10N2O5 .
Molecular Structure Analysis
The molecular structure of 2-(3-Nitrobenzoylamino)benzoic acid consists of a benzene ring to which a carboxyl functional group is linked . The molecule consists of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .
Scientific Research Applications
- Findings :
Bio-Oil Upgrading
Antimicrobial Studies
Mechanism of Action
Target of Action
It is known that similar compounds target theGlycogen phosphorylase, muscle form in humans . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose for energy production.
Mode of Action
It is likely that the compound interacts with its target enzyme, possibly inhibiting its function
Biochemical Pathways
For instance, chorismate, a precursor for the biosynthesis of salicylic acid and other benzoic acid derivatives, is formed by the isomerization of chorismate by isochorismate synthase .
Pharmacokinetics
Similar compounds have been shown to stimulate a significant increase in extracellular atp levels within minutes of exposure This suggests that these compounds may be rapidly absorbed and distributed within the body
Result of Action
Similar 2-amino benzoic acid derivatives have been found to exhibit antimicrobial activity, suggesting that they may have bacteriostatic and fungistatic effects .
properties
IUPAC Name |
2-[(3-nitrobenzoyl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13(9-4-3-5-10(8-9)16(20)21)15-12-7-2-1-6-11(12)14(18)19/h1-8H,(H,15,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHCYFWDTBUCLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353653 | |
Record name | 2-(3-Nitrobenzoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60498-41-1 | |
Record name | 2-(3-Nitrobenzoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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